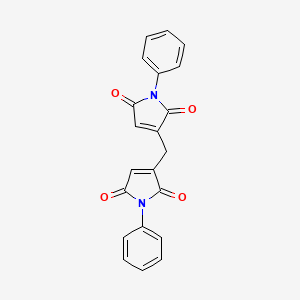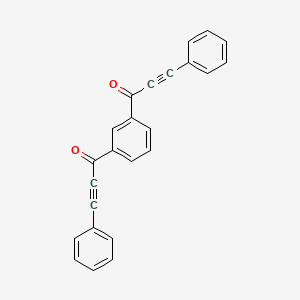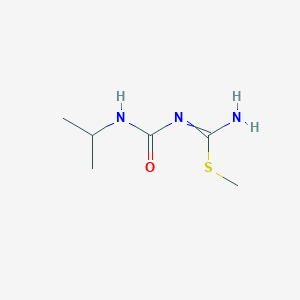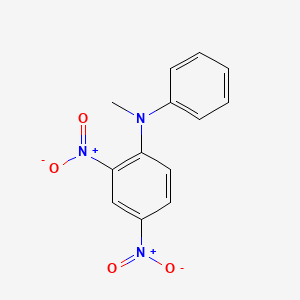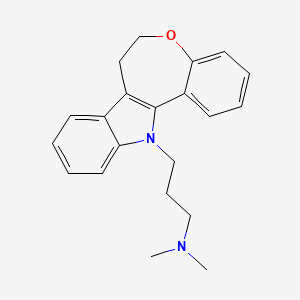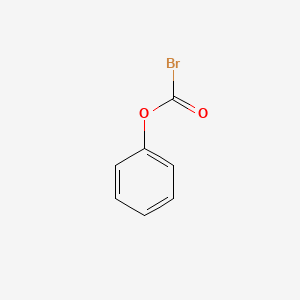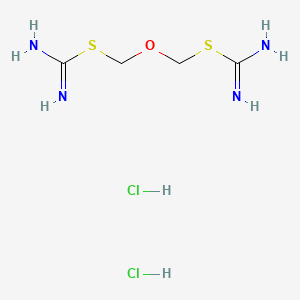
Pseudourea, 2,2'-(oxydimethylene)bis(2-thio-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pseudourea, 2,2’-(oxydimethylene)bis(2-thio-, dihydrochloride) is a chemical compound known for its unique structure and properties. It has been studied for various applications, particularly in the fields of chemistry and medicine. This compound is characterized by the presence of pseudourea groups linked by an oxydimethylene bridge and thio groups, making it a versatile molecule for different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pseudourea, 2,2’-(oxydimethylene)bis(2-thio-, dihydrochloride) typically involves the reaction of appropriate pseudourea derivatives with oxydimethylene and thio reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Pseudourea, 2,2’-(oxydimethylene)bis(2-thio-, dihydrochloride) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The thio groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research has shown its potential in developing new therapeutic agents for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Pseudourea, 2,2’-(oxydimethylene)bis(2-thio-, dihydrochloride) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Pseudourea, 2,2’-(oxydimethylene)bis(2-thio-, dihydrochloride) can be compared with other similar compounds to highlight its uniqueness:
Pseudourea, 2,2’-(9,10-anthrylenedimethylene)bis(2-thio-, dihydrochloride): This compound has a different bridging group (anthrylenedimethylene) and has been studied for its anticancer properties.
2,2’-Azobis(2-amidinopropane) dihydrochloride: Known for its use in studying oxidation reactions, this compound has a different structure and applications.
The unique structure of Pseudourea, 2,2’-(oxydimethylene)bis(2-thio-, dihydrochloride) makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar molecules.
Eigenschaften
CAS-Nummer |
40387-52-8 |
|---|---|
Molekularformel |
C4H12Cl2N4OS2 |
Molekulargewicht |
267.2 g/mol |
IUPAC-Name |
carbamimidoylsulfanylmethoxymethyl carbamimidothioate;dihydrochloride |
InChI |
InChI=1S/C4H10N4OS2.2ClH/c5-3(6)10-1-9-2-11-4(7)8;;/h1-2H2,(H3,5,6)(H3,7,8);2*1H |
InChI-Schlüssel |
ZLNGCDYVUCJQRU-UHFFFAOYSA-N |
Kanonische SMILES |
C(OCSC(=N)N)SC(=N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


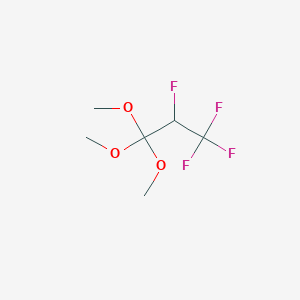



![1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14663247.png)
